Cas no 2137485-06-2 (2-amino-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid)
2-amino-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid
- 2137485-06-2
- EN300-1124077
-
- Inchi: 1S/C9H13N3O2/c10-7(9(13)14)5-12-4-3-11-8(12)6-1-2-6/h3-4,6-7H,1-2,5,10H2,(H,13,14)
- InChI Key: YCGOQLFEEMBGBV-UHFFFAOYSA-N
- SMILES: OC(C(CN1C=CN=C1C1CC1)N)=O
Computed Properties
- Exact Mass: 195.100776666g/mol
- Monoisotopic Mass: 195.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3.1
- Topological Polar Surface Area: 81.1Ų
2-amino-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1124077-0.05g |
2-amino-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid |
2137485-06-2 | 95% | 0.05g |
$647.0 | 2023-10-26 | |
| Enamine | EN300-1124077-0.1g |
2-amino-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid |
2137485-06-2 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
| Enamine | EN300-1124077-0.25g |
2-amino-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid |
2137485-06-2 | 95% | 0.25g |
$708.0 | 2023-10-26 | |
| Enamine | EN300-1124077-0.5g |
2-amino-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid |
2137485-06-2 | 95% | 0.5g |
$739.0 | 2023-10-26 | |
| Enamine | EN300-1124077-1.0g |
2-amino-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid |
2137485-06-2 | 1g |
$986.0 | 2023-06-09 | ||
| Enamine | EN300-1124077-2.5g |
2-amino-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid |
2137485-06-2 | 95% | 2.5g |
$1509.0 | 2023-10-26 | |
| Enamine | EN300-1124077-5.0g |
2-amino-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid |
2137485-06-2 | 5g |
$2858.0 | 2023-06-09 | ||
| Enamine | EN300-1124077-10.0g |
2-amino-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid |
2137485-06-2 | 10g |
$4236.0 | 2023-06-09 | ||
| Enamine | EN300-1124077-1g |
2-amino-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid |
2137485-06-2 | 95% | 1g |
$770.0 | 2023-10-26 | |
| Enamine | EN300-1124077-5g |
2-amino-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid |
2137485-06-2 | 95% | 5g |
$2235.0 | 2023-10-26 |
2-amino-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 2-amino-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid
Compound CAS No 2137485-06-2: 2-amino-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid
The compound CAS No 2137485-06-2, also known as 2-amino-3-(2-cyclopropyl-1H-imidazol-1-yl)propanoic acid, is a fascinating molecule with significant potential in the fields of pharmacology and organic synthesis. This compound is characterized by its unique structure, which combines an imidazole ring with a cyclopropyl group and an amino acid backbone. The imidazolyl group is a key feature of this molecule, contributing to its versatile reactivity and biological activity.
Recent studies have highlighted the importance of imidazole-containing compounds in drug discovery. The cyclopropyl group in this compound adds further complexity to its structure, potentially enhancing its stability and bioavailability. Researchers have explored the synthesis of this compound through various routes, including multi-component reactions and stepwise synthesis, to optimize its production efficiency.
The amino acid backbone of this molecule makes it particularly interesting for peptide chemistry and bioconjugation applications. Its ability to form stable bonds with other biomolecules has been leveraged in the development of novel therapeutic agents. For instance, studies have shown that this compound can act as a scaffold for constructing bioactive peptides with enhanced pharmacokinetic properties.
One of the most promising aspects of CAS No 2137485-06-2 is its potential as a lead compound in drug design. Its structure allows for easy modification, enabling researchers to explore a wide range of analogs with varying biological activities. Recent advancements in computational chemistry have facilitated the virtual screening of this compound against various therapeutic targets, providing valuable insights into its potential applications.
In terms of pharmacology, this compound has demonstrated significant activity in preclinical models. Its ability to modulate key cellular pathways has been extensively studied, with particular focus on its effects on enzyme activity and receptor binding. Researchers have reported that the cyclopropyl group plays a critical role in enhancing the compound's selectivity for specific targets, making it a valuable tool in precision medicine.
The synthesis of CAS No 2137485-06-2 has also been optimized to meet the demands of large-scale production. Novel catalytic methods and green chemistry approaches have been employed to reduce waste and improve yield. These advancements not only enhance the economic viability of the compound but also align with current sustainability goals in the pharmaceutical industry.
Looking ahead, the future of CAS No 2137485-06-2 appears bright. With ongoing research into its biological mechanisms and therapeutic applications, this compound is poised to make significant contributions to the development of new drugs. Its unique structure and versatile properties make it an invaluable asset in both academic research and industrial drug discovery.
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